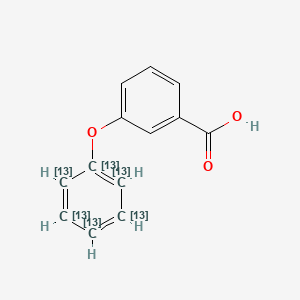

3-Phenoxybenzoic acid-13C6

Description

Properties

CAS No. |

1793055-05-6 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

219.18 g/mol |

IUPAC Name |

3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid |

InChI |

InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)/i1+1,2+1,3+1,6+1,7+1 |

InChI Key |

NXTDJHZGHOFSQG-IAXWNZKSSA-N |

Purity |

95% by HPLC; 98% atom 13C |

Related CAS |

3739-38-6 (unlabelled) |

Synonyms |

3-Phenoxy-13C6-benzoic acid; Permethrin metabolite; 3-(Phenoxy-13C6)benzoic Acid |

tag |

Benzoic Acid Impurities |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Synthesis and Purification of ¹³C-Labeled 3-Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled 3-phenoxybenzoic acid, a critical analytical standard and tracer in pharmaceutical research and environmental analysis. This document outlines a feasible synthetic pathway, detailed experimental protocols, and robust purification methods.

Introduction

3-Phenoxybenzoic acid is a significant metabolite of pyrethroid insecticides, and its detection is crucial for monitoring exposure to these compounds. The ¹³C-labeled analogue serves as an invaluable internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in metabolic and pharmacokinetic studies. This guide details a common and effective method for its laboratory-scale synthesis.

Synthetic Pathway

The synthesis of ¹³C-labeled 3-phenoxybenzoic acid can be efficiently achieved via a two-step process involving the formation of a Grignard reagent followed by its carboxylation with ¹³C-labeled carbon dioxide. This method is advantageous as it allows for the introduction of the isotopic label in the final step of the synthesis, using commercially available ¹³C-CO₂.

A plausible synthetic route is outlined below:

Experimental Protocols

Synthesis of 3-Phenoxyphenylmagnesium Bromide (Grignard Reagent)

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromophenoxybenzene | 249.10 | 2.49 g | 10 |

| Magnesium turnings | 24.31 | 0.27 g | 11 |

| Anhydrous diethyl ether | 74.12 | 20 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.

-

Place the magnesium turnings and a crystal of iodine in a 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve 3-bromophenoxybenzene in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 3-bromophenoxybenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will cause the brownish color of the iodine to disappear.

-

Once the reaction has started, add the remaining 3-bromophenoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Carboxylation with ¹³C-Carbon Dioxide

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Phenoxyphenylmagnesium bromide | - | ~10 mmol | - |

| ¹³C-labeled Dry Ice (¹³CO₂) | 45.01 | ~5 g | ~111 |

| 6M Hydrochloric acid | - | ~20 mL | - |

| Diethyl ether | 74.12 | 50 mL | - |

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush an excess of ¹³C-labeled dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the crushed ¹³C-dry ice with gentle stirring. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature as the excess ¹³C-dry ice sublimes.

-

Slowly add 20 mL of 6M hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts. This should be done in a fume hood as gas will be evolved.

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.

-

Separate the organic layer. The aqueous layer should be extracted twice more with 25 mL portions of diethyl ether.

-

Combine the organic extracts.

Purification Protocol

Purification of the crude ¹³C-labeled 3-phenoxybenzoic acid is critical to remove unreacted starting materials and byproducts. A combination of extraction and recrystallization is typically employed.

Acid-Base Extraction

-

Wash the combined ether extracts with three 30 mL portions of 5% aqueous sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while neutral organic impurities will remain in the ether layer.

-

Combine the aqueous extracts and cool them in an ice bath.

-

Slowly acidify the combined aqueous extracts with 6M hydrochloric acid until the pH is approximately 1-2. The ¹³C-labeled 3-phenoxybenzoic acid will precipitate out as a white solid.

-

Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

Recrystallization

-

The crude product can be further purified by recrystallization. A common solvent system is a mixture of acetic acid and water or ethanol and water.

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., 70% aqueous acetic acid).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield and Purity

The following table summarizes the expected quantitative data for this synthesis. Please note that actual yields may vary depending on the experimental conditions and scale.

| Parameter | Expected Value |

| Yield | |

| Crude Yield | 60-75% |

| Purified Yield | 45-65% |

| Purity | |

| Purity after Extraction | >95% |

| Purity after Recrystallization | >99% |

| Characterization | |

| Melting Point | 149-151 °C |

| ¹³C NMR | Characteristic peak for the labeled carboxyl carbon |

| Mass Spectrometry | Molecular ion peak corresponding to the ¹³C-labeled product |

Conclusion

This guide provides a detailed and practical approach for the synthesis and purification of ¹³C-labeled 3-phenoxybenzoic acid. The described Grignard carboxylation method is a reliable strategy for introducing the ¹³C label, and the subsequent purification steps are designed to yield a high-purity product suitable for use as an analytical standard in demanding research and development applications. Adherence to anhydrous conditions during the Grignard reagent formation is paramount for the success of this synthesis.

An In-depth Technical Guide to the Chemical Properties and Analysis of Isotopically Labeled 3-Phenoxybenzoic Acid

Core Chemical Properties

3-Phenoxybenzoic acid (3-PBA) is a notable metabolite of synthetic pyrethroid insecticides.[1][2][3] Its isotopically labeled counterparts are crucial for metabolic studies, environmental monitoring, and as internal standards in analytical chemistry. The primary difference between the requested 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid and the data presented for 3-phenoxybenzoic acid-13C6 lies in the number and position of the 13C atoms on the phenoxy ring. The properties of the 13C5-labeled compound are expected to be very similar to the 13C6-labeled and unlabeled compounds, with a slight increase in molecular weight due to the heavy isotopes.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 3-phenoxybenzoic acid and its 13C6-labeled analog.

| Property | 3-Phenoxybenzoic Acid | 3-Phenoxybenzoic acid (phenoxy-13C6) | Data Source |

| Molecular Formula | C13H10O3 | 13C6C7H10O3 | [2],[4] |

| Molecular Weight | 214.22 g/mol | 220.17 g/mol | [1][2][5][6],[4][7] |

| CAS Number | 3739-38-6 | 1793055-05-6 | [2][5],[4] |

| Melting Point | 147-150 °C | Not available | [1][2][5] |

| LogP | 3.91 | Not available | [1] |

| Physical Description | Solid | Not available | [1] |

Metabolic Significance and Signaling Pathway

3-Phenoxybenzoic acid is a primary metabolite of a class of insecticides known as pyrethroids.[1][8] Pyrethroids are widely used in agriculture and household products. Understanding their metabolism is critical for assessing human exposure and environmental impact. The metabolic pathway primarily involves the cleavage of the ester bond in the parent pyrethroid molecule, a reaction often catalyzed by carboxylesterases in the liver.[6] This hydrolysis results in the formation of 3-phenoxybenzoic acid and a corresponding cyclopropane derivative.[6]

The following diagram illustrates the generalized metabolic pathway of pyrethroids leading to the formation of 3-phenoxybenzoic acid.

Caption: Generalized metabolic pathway of pyrethroid insecticides.

Experimental Protocols

The quantification of 3-phenoxybenzoic acid, often in complex biological or environmental matrices, requires robust analytical methods. A common approach involves sample extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Determination of 3-Phenoxybenzoic Acid in Urine by GC-MS

This protocol is adapted from established methods for the analysis of 3-PBA in biological samples.

1. Sample Preparation and Hydrolysis:

-

To 1 mL of urine sample in a glass tube, add an internal standard (e.g., 13C6-3-PBA).

-

Add 0.5 mL of concentrated hydrochloric acid to hydrolyze the conjugated metabolites.

-

Heat the sample at 90°C for 1 hour.

-

Allow the sample to cool to room temperature and neutralize with a sodium hydroxide solution.

2. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the 3-PBA with a mixture of hexane and ethyl acetate containing a small percentage of acetic acid.

3. Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent, such as hexafluoroisopropyl alcohol (HFIP) and diisopropylcarbodiimide (DIC), to the dried residue.

-

The reaction converts the carboxylic acid to a more volatile ester, suitable for GC analysis.

4. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms). The oven temperature program should be optimized to separate the analyte from matrix components.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized 3-PBA and the internal standard.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical analytical workflow for the determination of 3-phenoxybenzoic acid.

Caption: A typical experimental workflow for 3-PBA analysis.

Conclusion

While specific data for 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid is scarce, a comprehensive understanding of its chemical nature and analytical behavior can be effectively derived from its unlabeled and 13C6-labeled analogs. The information provided in this guide on chemical properties, metabolic pathways, and detailed experimental protocols for 3-phenoxybenzoic acid offers a solid foundation for researchers engaged in studies involving this and related isotopically labeled compounds. The use of such labeled compounds is indispensable for accurate quantification in complex matrices and for elucidating the metabolic fate of pyrethroid insecticides.

References

- 1. Metabolism of synthetic pyrethroids | PPTX [slideshare.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrethroid Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. igbb.msstate.edu [igbb.msstate.edu]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 13C5-3-PBA

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 13C5-3-Phenoxybenzoic acid (13C5-3-PBA), a crucial internal standard for the quantification of 3-PBA, a major metabolite of pyrethroid insecticides. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for metabolic studies and environmental analysis.

Introduction

3-Phenoxybenzoic acid (3-PBA) is a widely recognized biomarker for human exposure to pyrethroid insecticides.[1] Accurate quantification of 3-PBA in biological and environmental matrices is paramount for toxicological and environmental impact assessments. Stable isotope-labeled internal standards, such as 13C5-3-PBA, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for matrix effects and variations in sample preparation and instrument response. Understanding the fragmentation pattern of the labeled standard is critical for developing robust and reliable analytical methods, particularly for tandem mass spectrometry (MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 13C5-3-PBA is predicted based on the well-documented fragmentation of its unlabeled analogue, 3-PBA, observed in both electron ionization (EI) and collision-induced dissociation (CID) mass spectra. The molecular weight of 3-PBA is approximately 214.22 g/mol [1], while 13C5-3-PBA, with five 13C atoms, will have a molecular weight of approximately 219.22 g/mol . The location of the five carbon isotopes is crucial for predicting the mass-to-charge ratio (m/z) of the resulting fragment ions. This guide assumes the five 13C atoms are located on the benzoic acid moiety of the molecule, a common labeling pattern for such standards.

Upon ionization, the molecular ion of 13C5-3-PBA ([M]+• at m/z 219) or its deprotonated form ([M-H]− at m/z 218) will undergo characteristic fragmentation. The primary fragmentation pathways involve the loss of the carboxyl group and cleavage of the ether bond.

Key Fragmentation Pathways:

-

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO2). For the deprotonated molecule, this results in a prominent fragment ion.

-

Loss of Carboxyl Radical: In electron ionization, the molecular ion can lose a carboxyl radical (•COOH), leading to a significant fragment ion.

-

Ether Bond Cleavage: The bond between the phenoxy group and the labeled benzoic ring can cleave, resulting in ions corresponding to each ring structure.

The table below summarizes the predicted m/z values for the major ions of 13C5-3-PBA in comparison to the observed fragments of unlabeled 3-PBA.

| Ion Description | Unlabeled 3-PBA (m/z) | Predicted 13C5-3-PBA (m/z) | Neutral Loss |

| Deprotonated Molecular Ion ([M-H]⁻) | 213.05 | 218.07 | - |

| Fragment from Decarboxylation ([M-H-CO2]⁻) | 169.06 | 174.08 | CO2 (44 Da) |

| Molecular Ion ([M]⁺•) | 214.06 | 219.08 | - |

| Fragment from loss of •OH ([M-OH]⁺) | 197 | 202 | •OH (17 Da) |

| Fragment from loss of •COOH ([M-COOH]⁺) | 169 | 174 | •COOH (45 Da) |

| Labeled Phenyl ion ([C6H4O]⁺) | - | 125 | C7H5O2 (121 Da) |

| Phenoxy ion ([C6H5O]⁺) | 93.03 | 93.03 | C7H4(13C)O2 (126 Da) |

| Phenyl ion ([C6H5]⁺) | 77 | 77 | C7H5(13C)O3 (142 Da) |

Note: The m/z values for unlabeled 3-PBA are based on experimental data from public databases such as MassBank and PubChem.[1][2][3] The predicted values for 13C5-3-PBA are calculated based on these known fragmentation pathways.

Experimental Protocol: LC-MS/MS Analysis

The following is a representative protocol for the analysis of 3-PBA and its isotopically labeled standard, which can be adapted for specific applications.

1. Sample Preparation (e.g., Urine)

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., sodium acetate) and a deconjugating enzyme (e.g., β-glucuronidase/sulfatase) to release conjugated metabolites.

-

Internal Standard Spiking: Spike the sample with a known concentration of 13C5-3-PBA solution.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol and water.

-

Load the hydrolyzed urine sample.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-PBA: m/z 213.1 → 169.1 (quantifier), m/z 213.1 → [secondary fragment] (qualifier).

-

13C5-3-PBA: m/z 218.1 → 174.1 (quantifier), m/z 218.1 → [secondary fragment] (qualifier).

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.

Visualization of Fragmentation Pathway

The logical flow of the fragmentation of the deprotonated 13C5-3-PBA molecular ion is depicted in the following diagram.

Caption: Proposed fragmentation of deprotonated 13C5-3-PBA.

Conclusion

This technical guide outlines the predicted mass spectrometric fragmentation pattern of 13C5-3-PBA, providing a foundational understanding for researchers developing quantitative analytical methods. The provided data and experimental protocol serve as a starting point for the precise and accurate measurement of 3-PBA in various matrices, contributing to more reliable exposure and metabolic studies. The distinct mass shift in the major fragment ion due to the stable isotope labels allows for clear differentiation from the unlabeled analyte, ensuring the integrity of the analytical results.

References

A Technical Guide to the NMR Characterization of Isotopically Labeled Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of isotopically labeled phenoxybenzoic acid. The strategic incorporation of stable isotopes, such as carbon-13 (¹³C) and deuterium (²H), into the molecular structure of phenoxybenzoic acid offers a powerful tool for elucidating its metabolic fate, pharmacokinetic properties, and interactions with biological systems. Such studies are pivotal in the development of safe and effective therapeutics.[1][2][3]

Introduction to Isotopic Labeling in Drug Metabolism

Isotopic labeling is a crucial technique in drug metabolism and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) studies. By replacing specific atoms in a drug molecule with their heavier, stable isotopes, researchers can trace the molecule and its metabolites within a biological system.[4][5] This approach allows for the unambiguous differentiation of drug-related compounds from endogenous molecules, facilitating precise quantification and structural elucidation.[2][3]

Commonly used stable isotopes in drug development include:

-

Carbon-13 (¹³C): Offers the advantage of a magnetically active nucleus (I=1/2) that can be directly observed by NMR spectroscopy, providing detailed structural information.

-

Deuterium (²H): Can be used to alter metabolic pathways by strengthening C-H bonds at specific positions (the kinetic isotope effect) or to simplify ¹H NMR spectra.

-

Nitrogen-15 (¹⁵N): Useful for tracking nitrogen-containing compounds.

The combination of stable isotope labeling with sensitive analytical techniques like NMR and mass spectrometry is a cornerstone of modern drug discovery, enabling a deeper understanding of a drug's disposition and potential toxicities.[4][5]

Synthesis of Isotopically Labeled Phenoxybenzoic Acid

The synthesis of isotopically labeled phenoxybenzoic acid requires a strategic approach to incorporate the desired isotope at a specific and metabolically stable position.[3] A common strategy involves utilizing a commercially available labeled precursor. For instance, the synthesis of [¹³C₆]-4-phenoxybenzoic acid can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, using [¹³C₆]-phenol and a suitable halobenzoic acid derivative.

Example Synthetic Protocol: Synthesis of [¹³C₆]-4-Phenoxybenzoic Acid

This protocol outlines the synthesis of 4-phenoxybenzoic acid with a uniformly ¹³C-labeled phenol ring.

Materials:

-

[¹³C₆]-Phenol

-

4-Iodobenzoic acid

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of [¹³C₆]-phenol (1.0 eq) and 4-iodobenzoic acid (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield [¹³C₆]-4-phenoxybenzoic acid.

dot

Caption: Synthetic workflow for [¹³C₆]-4-phenoxybenzoic acid.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules. For isotopically labeled compounds, NMR provides invaluable information regarding the site and extent of labeling, as well as insights into molecular structure and interactions.

¹H NMR Spectroscopy

While the primary focus of ¹³C labeling is on the carbon skeleton, ¹H NMR remains crucial for confirming the overall structure of the molecule. The chemical shifts and coupling patterns of the protons provide a fingerprint of the compound. In a ¹³C-labeled phenoxybenzoic acid, the protons attached to ¹³C atoms will exhibit ¹³C-¹H coupling, leading to the appearance of satellite peaks flanking the main proton signal.

¹³C NMR Spectroscopy

¹³C NMR is the most direct method for characterizing ¹³C-labeled compounds. The presence of a strong signal at the chemical shift corresponding to the labeled carbon confirms successful incorporation of the isotope. The chemical shifts are sensitive to the local electronic environment, providing information about the functional groups and connectivity of the carbon atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts for Unlabeled and [¹³C₆]-4-Phenoxybenzoic Acid

| Atom Position (4-Phenoxybenzoic Acid) | Predicted Chemical Shift (ppm) - Unlabeled | Expected Chemical Shift (ppm) - [¹³C₆]-Labeled Phenoxy Ring |

| C1 (Carboxyl) | ~167 | ~167 |

| C2, C6 (Benzoic Ring) | ~119 | ~119 |

| C3, C5 (Benzoic Ring) | ~132 | ~132 |

| C4 (Benzoic Ring) | ~162 | ~162 |

| C1' (Phenoxy Ring) | ~156 | ~156 |

| C2', C6' (Phenoxy Ring) | ~121 | ~121 |

| C3', C5' (Phenoxy Ring) | ~130 | ~130 |

| C4' (Phenoxy Ring) | ~125 | ~125 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Bolded values indicate the expected labeled positions.

2D NMR Spectroscopy

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of ¹H and ¹³C signals.

-

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of C-H connectivities.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity and helping to piece together the molecular structure.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Weigh approximately 5-10 mg of the isotopically labeled phenoxybenzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts if required.

NMR Data Acquisition

The following are typical parameters for acquiring NMR data on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.

Table 2: Typical NMR Acquisition Parameters

| Experiment | Parameter | Suggested Value |

| ¹H NMR | Pulse Program | zg30 |

| Number of Scans | 16 | |

| Relaxation Delay (d1) | 2.0 s | |

| Spectral Width | 20 ppm | |

| ¹³C NMR | Pulse Program | zgpg30 |

| Number of Scans | 1024 | |

| Relaxation Delay (d1) | 2.0 s | |

| Spectral Width | 240 ppm | |

| HSQC | Pulse Program | hsqcedetgpsisp2.3 |

| Number of Scans | 8 | |

| Relaxation Delay (d1) | 1.5 s | |

| ¹J(C,H) Coupling Constant | 145 Hz | |

| HMBC | Pulse Program | hmbcgpndqf |

| Number of Scans | 16 | |

| Relaxation Delay (d1) | 1.5 s | |

| Long-range J(C,H) | 8 Hz |

dot

Caption: General workflow for NMR data acquisition and analysis.

Application in Drug Development: A Hypothetical Case

Isotopically labeled phenoxybenzoic acid can be instrumental in understanding its metabolic fate. For instance, if phenoxybenzoic acid is a metabolite of a parent drug, a ¹³C-labeled version can be used in in vitro metabolism studies with human liver microsomes.[3] The resulting metabolite profile can be analyzed by LC-MS and NMR to identify further biotransformations.

Signaling Pathway Context

Phenoxybenzoic acid and its derivatives can potentially interact with various biological pathways. For example, as a carboxylic acid-containing small molecule, it could be a substrate for enzymes involved in fatty acid metabolism or act as a ligand for nuclear receptors. The diagram below illustrates a hypothetical scenario where phenoxybenzoic acid is metabolized and subsequently interacts with a downstream signaling pathway.

dot

Caption: Hypothetical metabolic and signaling pathway of phenoxybenzoic acid.

Conclusion

The NMR characterization of isotopically labeled phenoxybenzoic acid is a powerful strategy in drug development. It provides detailed structural information, confirms successful isotopic incorporation, and enables the tracing of the molecule in complex biological systems. The methodologies and data presented in this guide offer a framework for researchers to effectively utilize this technique in their studies, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial 3-PBA Internal Standards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 3-phenoxybenzoic acid (3-PBA) internal standards. 3-PBA is a primary metabolite of many synthetic pyrethroid insecticides, making it a critical biomarker for assessing exposure in environmental and biological matrices. The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification in mass spectrometry-based analytical methods. This guide details the commercial suppliers of these standards, provides detailed experimental protocols for their use, and visualizes the analytical workflow.

Commercial Suppliers of 3-PBA Internal Standards

The selection of a high-quality internal standard is fundamental to the accuracy and precision of any quantitative analytical method. Several reputable suppliers offer 3-PBA and its isotopically labeled analogues. Stable isotope-labeled standards, such as those containing ¹³C or deuterium, are highly recommended as they co-elute with the target analyte and experience similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1]

Below is a comparative table of commercially available 3-PBA internal standards from leading suppliers.

| Supplier | Product Name | Catalog Number | Format | Purity/Concentration | Isotopic Purity |

| HPC Standards | 13C6-Phenoxybenzoic acid | 679737 | Neat (10 mg) | High Purity | Not specified |

| 3-Phenoxybenzoic acid solution | 692767 | 100 µg/mL in Ethyl acetate (5 mL) | ISO 17034 Certified | N/A | |

| 3-Phenoxybenzoic acid solution | 692768 | 100 µg/mL in Acetonitrile (5 mL) | ISO 17034 Certified | N/A | |

| LABSTANDARD | 3-PBA-13C6 solution | Not specified | 100 mg/L or 1000 mg/L in DMSO | Analytical Standard | Not specified |

| Sigma-Aldrich | 3-Phenoxy-¹³C₆-benzoic acid | PESTANAL®, Analytical Standard | Neat | Analytical Standard | Not specified |

| MedChemExpress | 3-Phenoxybenzoic acid-¹³C₆ | HY-W014225S | Neat (1 mg, 5 mg, 10 mg) | >95% (HPLC) | Not specified |

Experimental Protocols for 3-PBA Analysis

The following protocols are synthesized from established analytical methods for the determination of 3-PBA in biological and environmental samples using an internal standard. These methods are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Human Urine

This protocol is designed for the extraction of 3-PBA from human urine samples prior to instrumental analysis.

a. Enzymatic Hydrolysis: To account for conjugated metabolites, an enzymatic hydrolysis step is often employed.

-

To a 2 mL urine sample, add a suitable volume of a β-glucuronidase/sulfatase solution (e.g., from Helix pomatia).

-

Add an appropriate buffer to maintain optimal pH for the enzyme (typically pH 5-6).

-

Spike the sample with a known concentration of the isotopically labeled 3-PBA internal standard.

-

Incubate the mixture at 37°C for a minimum of 4 hours, or overnight.

b. Solid-Phase Extraction (SPE): SPE is a common technique for the cleanup and concentration of 3-PBA from the hydrolyzed urine matrix.

-

Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the 3-PBA and the internal standard with a suitable organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the quantification of 3-PBA.

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Two or more precursor-to-product ion transitions should be monitored for both 3-PBA and the isotopically labeled internal standard to ensure selectivity and confirm the identity of the analyte.

Instrumental Analysis: GC-MS

For GC-MS analysis, a derivatization step is typically required to improve the volatility and thermal stability of the acidic 3-PBA molecule.

a. Derivatization: A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr).

-

To the dried extract from the SPE step, add the derivatizing agent and a suitable solvent (e.g., toluene).

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

-

After cooling, the sample is ready for injection into the GC-MS system.

b. GC-MS Parameters:

-

Injector: Splitless injection is often used for trace analysis.

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the derivatized 3-PBA.

-

Carrier Gas: Helium is the most common carrier gas.

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Spectrometry: The mass spectrometer can be operated in either selected ion monitoring (SIM) mode for targeted quantification or full scan mode for qualitative analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of 3-PBA in a biological matrix using an internal standard.

Caption: Experimental workflow for 3-PBA analysis.

Conclusion

The accurate quantification of 3-PBA is essential for assessing human and environmental exposure to pyrethroid insecticides. The use of high-purity, isotopically labeled internal standards from reputable commercial suppliers is a prerequisite for robust and reliable analytical methods. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including a summary of available standards, detailed experimental protocols, and a clear visualization of the analytical workflow, to support their research in this critical area.

References

In-Depth Technical Guide on the Purity Assessment of 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach for the purity assessment of 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid, a stable isotope-labeled compound. Given the absence of specific literature for this exact molecule, this document provides a framework based on established analytical principles for analogous isotopically labeled aromatic compounds. The described methodologies are designed to ensure the identity, chemical purity, and isotopic enrichment of the compound, which are critical for its application in research and drug development. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) for chemical purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and isotopic distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.

Introduction

Stable isotope-labeled (SIL) compounds, such as 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid, are indispensable tools in pharmaceutical research.[1] They serve as internal standards in quantitative bioanalysis, aid in metabolite identification, and are used in mechanistic studies.[2][3] The accuracy and reliability of the data generated from studies using SIL compounds are directly dependent on their purity.[4] Impurities can interfere with analytical assays, leading to erroneous results, while incomplete isotopic labeling can compromise quantification.[5][6] Therefore, a rigorous purity assessment is a prerequisite for their use.

This guide details a multi-pronged analytical strategy to characterize 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid, focusing on three key quality attributes:

-

Identity: Confirmation of the correct chemical structure.

-

Chemical Purity: Quantification of the main compound relative to any unlabeled or structurally related impurities.

-

Isotopic Enrichment: Determination of the percentage of molecules that are correctly labeled with five 13C atoms.

Data Presentation

The quantitative data from the analytical characterization of a representative batch of 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid are summarized in the following tables.

Table 1: Chemical Purity by HPLC

| Parameter | Result |

| Method | RP-HPLC-UV |

| Purity (by area %) | 99.5% |

| Major Impurity | Unlabeled Analog |

| Impurity Level | 0.3% |

| Other Impurities | < 0.2% |

Table 2: Identity and Isotopic Enrichment by LC-MS

| Parameter | Result |

| Method | ESI-HRMS |

| Observed Mass [M-H]- | Consistent with expected mass |

| Isotopic Enrichment (M+5) | > 99% |

| Other Isotopologues (M+0 to M+4) | Within natural abundance levels |

Table 3: Structural Confirmation by NMR

| Parameter | Result |

| Method | 1H NMR, 13C NMR |

| 1H NMR | Spectrum consistent with proposed structure |

| 13C NMR | Confirms the presence and position of 13C labels |

| qNMR Purity | ≥ 99% (using an internal standard) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the purity assessment of 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate the main compound from potential process-related impurities and degradation products.[7][8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.[9]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[10]

-

Purity Calculation: The chemical purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique for confirming the molecular weight of the target compound and assessing its isotopic distribution.[4][11]

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[11][12]

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

LC Conditions: Same as the HPLC method described above.

-

MS Data Acquisition:

-

Full Scan Mode: Acquire data over a mass range of m/z 100-500 to detect the molecular ion and any potential impurities.

-

Resolution: Set to a high resolving power (e.g., > 60,000) to accurately determine the mass of the isotopologues.[13]

-

-

Data Analysis:

-

Identity Confirmation: Compare the accurate mass of the most abundant peak with the theoretical mass of the [M-H]- ion of 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid.

-

Isotopic Enrichment: Determine the relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks. The isotopic enrichment is the percentage of the M+5 peak relative to the sum of all isotopologue peaks, after correcting for the natural abundance of isotopes.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).[15][16]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6). Add a certified internal standard of known purity and concentration for qNMR analysis.

-

Experiments:

-

1H NMR: Acquire a standard proton spectrum to confirm the overall structure and identify signals from any proton-containing impurities.

-

13C NMR: Acquire a proton-decoupled 13C spectrum. The signals corresponding to the labeled phenyl ring will be significantly enhanced, confirming the position of the 13C labels.[17]

-

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, coupling patterns, and integrations of the 1H NMR spectrum should be consistent with the structure of 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid. The 13C NMR will verify the isotopic labeling pattern.

-

Quantitative Purity (qNMR): The purity of the compound is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.[18][19]

-

Visualizations

Experimental Workflow for Purity Assessment

Caption: Workflow for the comprehensive purity assessment of the target compound.

Logical Relationship for Purity Confirmation

Caption: Logical flow for batch release based on purity criteria.

Conclusion

The purity assessment of stable isotope-labeled compounds like 3-((2,3,4,5,6-13C5)cyclohexatrienyloxy)benzoic acid is a critical step to ensure the quality and reliability of experimental data. The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of the compound's identity, chemical purity, and isotopic enrichment. The methodologies and workflows presented in this guide offer a robust framework for the quality control of this and other similar isotopically labeled molecules, ensuring their suitability for demanding applications in research and development.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. impurity-profiling [simsonpharma.com]

- 6. biomedres.us [biomedres.us]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. helixchrom.com [helixchrom.com]

- 9. Benzoic Acid | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 19. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic enrichment analysis of 13C labeled standards

An In-depth Technical Guide to Isotopic Enrichment Analysis of ¹³C Labeled Standards

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical science. Specifically, ¹³C-labeled standards have become indispensable for precise and accurate quantification in a multitude of applications, from tracing metabolic pathways to quantifying proteins and validating biomarkers. This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for determining isotopic enrichment using these standards.

The validity of studies employing ¹³C-labeled compounds hinges on the accurate assessment of the degree of isotopic labeling.[1] Isotopic enrichment analysis quantifies the abundance of a specific isotope (in this case, ¹³C) in a molecule relative to its other isotopes (primarily ¹²C). This is crucial for applications like Isotope Dilution Mass Spectrometry (IDMS), a high-metrological-standing method that relies on the addition of a known quantity of an isotopically enriched standard to a sample to determine the concentration of the native analyte.[2][3]

Core Principles of Isotopic Enrichment Analysis

The foundation of this analysis lies in the ability to distinguish between molecules containing the stable, heavier ¹³C isotope and those containing the more abundant, lighter ¹²C isotope. The natural abundance of ¹³C is approximately 1.1%, meaning that any molecule containing carbon will have a small, predictable population of ¹³C isotopes.[4] By introducing a standard synthesized with a much higher percentage of ¹³C, a distinct mass shift is created that can be detected by analytical instruments.

Mass Spectrometry (MS) is the predominant technique for this purpose. It differentiates isotopes by measuring the mass-to-charge ratio (m/z) of ionized molecules.[1] A molecule enriched with one ¹³C atom will have a mass approximately 1 Dalton higher than its ¹²C counterpart. High-resolution mass spectrometry (HRMS) can detect these mass differences with exceptional precision.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach. While MS excels at detecting the overall enrichment, NMR can determine the specific position of the ¹³C label within the molecule's structure, operating on the principle of detecting nuclear spin transitions in a magnetic field.[1][7]

Key Applications of ¹³C Labeled Standards

The application of ¹³C-labeled standards is vast, providing critical insights in various fields:

-

Metabolic Flux Analysis (¹³C-MFA): Regarded as the gold standard for quantifying reaction rates (fluxes) within cellular metabolic networks.[8] In ¹³C-MFA, cells are fed a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose). The labeled carbon atoms are incorporated into downstream metabolites, and the resulting labeling patterns are measured by MS or NMR. By analyzing these patterns, researchers can reconstruct the flow of carbon through the metabolic pathways.[8][9]

-

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for protein quantification.[10][11] Cells are grown in media where specific amino acids (like Lysine and Arginine) are replaced with their ¹³C-labeled versions. This creates a "heavy" proteome that serves as an internal standard. When mixed with an unlabeled "light" sample (e.g., from a different experimental condition), the ratio of heavy to light peptide signals in the mass spectrometer provides a precise relative quantification of each protein.[10]

-

Stable Isotope Probing (SIP): A key technique in microbial ecology to identify active microorganisms within a complex community.[12] A ¹³C-labeled substrate is introduced into an environment, and the organisms that actively metabolize it will incorporate the ¹³C into their biomass, including their DNA and RNA. By extracting and analyzing these nucleic acids, researchers can link metabolic function to specific microbial taxa.[12]

-

Trace Analysis and Pharmacokinetics: In environmental science and drug development, ¹³C-labeled analogs of analytes are used as ideal internal standards for quantification via isotope dilution.[13] Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects and sample extraction losses, leading to highly accurate and precise measurements, even at very low concentrations.[2][10][13]

Experimental Protocols and Workflows

While specific protocols vary by application, a generalized workflow for isotopic enrichment analysis involves several key stages: isotopic labeling, sample processing, instrumental analysis, and data interpretation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based ¹³C labeling experiment.

Detailed Methodologies

1. Isotopic Labeling:

-

For ¹³C-MFA: Cells are cultured in a defined medium where a primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled version ([U-¹³C₆]glucose) until an isotopic steady state is reached.[14]

-

For SILAC: Cells are cultured for at least five passages in medium lacking the natural amino acids to be used for labeling (typically arginine and lysine) but supplemented with their heavy (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) counterparts to ensure complete incorporation.[11]

2. Sample Quenching and Extraction:

-

To accurately capture the metabolic state, metabolism must be rapidly halted (quenched), often by using cold methanol or other solvent mixtures.[15]

-

Analytes are then extracted. For metabolites, a common method involves a liquid-liquid extraction with a solvent system like methanol/chloroform/water. For proteins, cell lysis buffers are used, followed by protein precipitation and digestion into peptides, typically with trypsin.[16]

3. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instrument, coupled with liquid chromatography (LC) is often preferred.[6] Gas chromatography-mass spectrometry (GC-MS) is also widely used, particularly for smaller, more volatile metabolites, which may require chemical derivatization prior to analysis.[17]

-

Data Acquisition: In targeted analyses, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and selectivity.[12][16] For untargeted analysis or flux analysis, full scan data is acquired at high resolution to capture the entire mass isotopomer distribution of the analytes.[6]

4. Data Processing and Enrichment Calculation:

-

The raw data contains mass spectra for each analyte, showing a distribution of peaks corresponding to molecules with different numbers of ¹³C atoms (isotopologues).

-

The area under each of these peaks is integrated.

-

A crucial step is to correct for the natural abundance of ¹³C (and other isotopes like ¹⁵N, ¹⁸O), which contributes to the M+1, M+2, etc., peaks in unlabeled samples.[4][12] This is typically done using matrix-based correction algorithms.

-

The fractional enrichment is then calculated based on the corrected intensities of the isotopologue peaks.

Visualizing Core Concepts

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a cornerstone of absolute quantification. A known amount of a ¹³C-labeled standard is added to a sample containing an unknown amount of the native analyte. The ratio of the instrument response for the native analyte to the labeled standard allows for precise calculation of the initial concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 10. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectra2000.it [spectra2000.it]

- 12. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. researchgate.net [researchgate.net]

Stability and Storage Conditions for 13C5-3-Phenoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 13C5-3-phenoxybenzoic acid, an isotopically labeled internal standard crucial for the accurate quantification of 3-phenoxybenzoic acid (3-PBA), a primary metabolite of many pyrethroid insecticides. Ensuring the integrity of this standard is paramount for reliable bioanalytical and environmental monitoring studies.

Overview of 13C5-3-Phenoxybenzoic Acid Stability

13C5-3-phenoxybenzoic acid, as an analytical standard, is expected to be stable under recommended storage conditions. Its stability is primarily influenced by factors such as temperature, light, pH, and the nature of the solvent in which it is stored. The carbon-13 isotope labeling is stable and does not decay; therefore, the stability concerns are related to the chemical integrity of the molecule itself.

The unlabeled counterpart, 3-phenoxybenzoic acid, is known to be susceptible to degradation through various pathways, including microbial degradation and photodegradation. It is also incompatible with strong oxidizing agents, strong bases, and strong acids. While isotopically labeled compounds generally share similar chemical properties with their unlabeled analogs, it is crucial to handle and store them properly to maintain their chemical and isotopic purity.

Recommended Storage Conditions

To ensure the long-term stability of 13C5-3-phenoxybenzoic acid, the following storage conditions are recommended based on information from suppliers and general best practices for analytical standards.

Table 1: Recommended Storage Conditions for 13C5-3-Phenoxybenzoic Acid

| Form | Recommended Storage Temperature | Additional Recommendations |

| Neat (Solid/Powder) | -20°C for long-term storage. | Store in a tightly sealed container. Protect from light and moisture. |

| +20°C for short-term storage. | ||

| In Solution (e.g., Acetonitrile, DMSO, Nonane) | -20°C for long-term storage. | Store in amber vials with PTFE-lined caps to minimize solvent evaporation and light exposure. Minimize freeze-thaw cycles by preparing single-use aliquots. |

| 2-8°C for short-term storage. |

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions for a particular lot.

Potential Degradation Pathways

Understanding the potential degradation pathways of the parent compound, 3-phenoxybenzoic acid, is essential for designing stability studies and interpreting results.

Microbial Degradation

Studies have shown that 3-phenoxybenzoic acid can be degraded by microorganisms. For instance, a Bacillus species has been shown to metabolize 3-PBA through oxidation and cleavage of the diaryl ether bond.

The Gold Standard for Accuracy: Why a Stable Isotope-Labeled Internal Standard is Essential for 3-PBA Analysis

An In-depth Technical Guide for Researchers and Analytical Scientists

The accurate quantification of 3-phenoxybenzoic acid (3-PBA) is critical for assessing human exposure to a broad range of pyrethroid insecticides, which are widely used in agriculture and residential settings. As a common metabolite, 3-PBA serves as a key biomarker in toxicological studies, environmental monitoring, and human biomonitoring programs. However, analyzing 3-PBA in complex biological matrices such as urine and plasma presents significant analytical challenges. This guide details why the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry is not just a preference but a necessity for achieving reliable, accurate, and defensible results.

The Core Challenge: Matrix Effects in Bioanalysis

When analyzing samples like urine or plasma, the target analyte (3-PBA) is accompanied by a vast excess of endogenous components, including salts, proteins, lipids, and other metabolites. These co-extracted substances can significantly interfere with the analysis, a phenomenon known as the "matrix effect."[1]

In mass spectrometry (MS), the matrix effect manifests as either ion suppression or enhancement.[2] During the ionization process (e.g., electrospray ionization or ESI), co-eluting matrix components can compete with the analyte for ionization, reducing the number of analyte ions that reach the detector (ion suppression).[3] Conversely, they can sometimes facilitate the ionization process (ion enhancement). Both effects are detrimental as they lead to:

-

Inaccurate Quantification: Underestimation or overestimation of the true analyte concentration.[1]

-

Poor Reproducibility: The matrix composition can vary significantly between samples, leading to inconsistent results.[3]

-

Compromised Sensitivity: High ion suppression can obscure the analyte signal, raising the limits of detection.

The unpredictable nature of matrix effects makes it impossible to rely on external calibration alone for accurate quantification in complex samples.

Figure 1. Ion suppression due to matrix interference.

The Solution: The Principle of Isotope Dilution Analysis

The most robust solution to these challenges is Stable Isotope Dilution Analysis (SIDA) . This technique is considered the gold standard for quantitative mass spectrometry.[4]

The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C₆-3-PBA or D₅-3-PBA) to the sample at the very beginning of the analytical workflow.[5] This SIL-IS has the following critical properties:

-

Chemical Equivalence: It is chemically identical to the native 3-PBA, ensuring it behaves the same way during every sample preparation step (extraction, cleanup, derivatization).[6] Any loss of the native analyte during this process will be matched by a proportional loss of the SIL-IS.

-

Identical Matrix Effects: Because the SIL-IS co-elutes chromatographically with the native 3-PBA, it is exposed to the exact same interfering matrix components in the MS ion source and thus experiences the same degree of ion suppression or enhancement.[6]

-

Mass Differentiation: The SIL-IS has a higher mass due to the incorporated stable isotopes (e.g., ¹³C instead of ¹²C). This mass difference allows the mass spectrometer to detect and quantify both the native analyte and the internal standard simultaneously and independently.

Quantification is based on the ratio of the native analyte's signal to the SIL-IS's signal. This ratio remains constant and accurate, even if the absolute signal intensity of both compounds is suppressed or enhanced by the matrix.[4]

Figure 2. Principle of Stable Isotope Dilution Analysis (SIDA).

Quantitative Performance of SIDA Methods for 3-PBA

The adoption of SIDA has led to the development of highly robust and sensitive methods for 3-PBA quantification. The data below, compiled from various studies, demonstrates the excellent performance metrics achieved using this approach across different biological matrices.

| Analytical Method | Matrix | Internal Standard | Recovery (%) | Precision (%RSD) | LOQ / LOD | Reference |

| HPLC-MS/MS | Human Urine | ¹³C-labeled 3-PBA | 72 - 93% | 0.5 - 18% (between-day) | 0.1 - 0.5 µg/L | [7] |

| Online SPE-LC-MS/MS | Human Urine | ¹³C-labeled 3-PBA | 91 - 102% | 5.9 - 11.5% | 0.1 - 0.6 ng/mL | [8][9] |

| LC-MS/MS | Human Urine | ¹³C-3-PBA | Not Reported | Not Reported | 2 µg/L (LOQ) | [10] |

| UHPLC-MS/MS | Tea | 2-PBA (analogue) | 83.0 - 117.3% | ≤ 13.2% (intra- and inter-day) | 0.1 - 1.0 µg/kg | [11] |

Note: While 2-PBA is a structural analogue and not a SIL-IS, it demonstrates an alternative approach, though SIL-IS is generally preferred for minimizing measurement uncertainty.[4][12]

Detailed Experimental Protocol: 3-PBA Analysis in Human Urine

This protocol is a representative example based on established methodologies for the analysis of 3-PBA in urine using online solid-phase extraction coupled with LC-MS/MS.[8][13]

1. Sample Preparation and Hydrolysis

-

Aliquot 0.2 mL of a urine sample into a vial.

-

Spike the sample with a known amount of stable isotope-labeled internal standard solution (e.g., ¹³C₆-3-PBA).

-

Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase/sulfatase enzyme to hydrolyze conjugated 3-PBA metabolites.

-

Incubate the mixture (e.g., at 37°C) to allow for complete deconjugation.

2. Online Solid-Phase Extraction (SPE)

-

The hydrolyzed sample is injected into the LC system.

-

An automated online SPE system uses a loading pump to pass the sample through an extraction cartridge (e.g., Waters Oasis HLB).[13]

-

Interfering salts and polar components are washed to waste.

-

A valve switch then places the SPE cartridge in line with the analytical column, and the retained analytes (3-PBA and SIL-IS) are eluted onto the column by the analytical mobile phase.

3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization in Negative Mode (ESI-).

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and sensitivity.

-

Example MRM Transitions:

-

3-PBA: Q1: 213.0 -> Q3: 169.0

-

¹³C₆-3-PBA (IS): Q1: 219.0 -> Q3: 175.0

-

-

Figure 3. Experimental workflow for 3-PBA analysis.

Conclusion

For the trace-level quantification of 3-PBA in complex matrices, a stable isotope-labeled internal standard is indispensable. It is the only tool that can effectively and reliably compensate for both sample preparation losses and unpredictable matrix-induced ion suppression or enhancement. By ensuring that the analyte and the internal standard are affected identically throughout the entire analytical process, Stable Isotope Dilution Analysis provides a constant analyte-to-internal standard ratio, which is the foundation for achieving the highest levels of accuracy, precision, and method ruggedness. For any laboratory engaged in biomonitoring or environmental analysis of pyrethroid exposure, the implementation of SIDA is the unequivocal best practice for generating data of the highest quality and confidence.

References

- 1. bataviabiosciences.com [bataviabiosciences.com]

- 2. What is matrix effect and how is it quantified? [sciex.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. waters.com [waters.com]

- 7. Isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for quantifying urinary metabolites of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

Navigating the Exposome: An In-depth Technical Guide to Pyrethroid Metabolite Biomonitoring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the biomonitoring of pyrethroid metabolites. Pyrethroids are a major class of synthetic insecticides used globally in agriculture and residential settings.[1] Due to their widespread use, there is a growing concern about human exposure and potential health effects.[2] Biomonitoring is a critical tool for assessing internal exposure to pyrethroids by measuring their metabolites in biological samples, most commonly urine.[3][4] This guide details the core experimental protocols, presents quantitative data from key studies, and visualizes the biomonitoring workflow.

Core Concepts in Pyrethroid Biomonitoring

Exposure to pyrethroids can occur through inhalation, dermal contact, and ingestion. Once absorbed, pyrethroids are rapidly metabolized in the body, primarily through the cleavage of the ester linkage, and are excreted in the urine within 24 to 48 hours.[4][5] Therefore, urine is the preferred biological matrix for assessing recent exposure to these non-persistent pesticides.[6]

Commonly measured urinary metabolites include specific and non-specific biomarkers. For instance, 3-phenoxybenzoic acid (3-PBA) is a general metabolite for many pyrethroids, while others like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) are linked to specific parent compounds like permethrin and cypermethrin.[3][7]

Experimental Protocols for Pyrethroid Metabolite Analysis

The accurate quantification of pyrethroid metabolites in urine requires robust and sensitive analytical methods. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]

Sample Preparation: A Critical Step

A typical workflow for urine sample preparation involves several key steps to isolate and concentrate the metabolites of interest.

1. Enzymatic Hydrolysis: Many pyrethroid metabolites are excreted in urine as glucuronide or sulfate conjugates. To enable their extraction and analysis, these conjugates are cleaved using enzymes like β-glucuronidase and sulfatase.[5][9]

-

Protocol:

2. Extraction: The deconjugated metabolites are then extracted from the urine matrix to remove interferences and concentrate the analytes.

-

Solid-Phase Extraction (SPE): This is a common and efficient method.[9]

-

Condition an SPE cartridge (e.g., Oasis® HLB) with a solvent like methanol or acetone, followed by acidified water.[5][9]

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in 0.1% acetic acid) to remove polar interferences.[9]

-

Elute the metabolites with a stronger organic solvent, such as methanol.[9]

-

-

Liquid-Liquid Extraction (LLE): An alternative to SPE.

-

After hydrolysis, acidify the urine sample.

-

Add an immiscible organic solvent (e.g., hexane and isopropanol).[11]

-

Vortex the mixture to facilitate the transfer of metabolites into the organic phase.

-

Centrifuge to separate the layers and collect the organic phase.

-

3. Derivatization (for GC-MS analysis): Pyrethroid metabolites are often polar and not volatile enough for direct GC-MS analysis. Derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) increases their volatility and improves chromatographic performance.[8][12]

-

Protocol (using MTBSTFA):

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add the derivatizing agent (e.g., MTBSTFA) and a solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 60-90°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

-

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on their mass-to-charge ratio.

-

Typical Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).[12]

-

Injection: Splitless injection of 1-2 µL of the derivatized sample.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A gradient temperature program is used to separate the metabolites, for example, starting at a low temperature and ramping up to a higher temperature.

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI).[13]

-

Detection: Selected Ion Monitoring (SIM) or full scan mode.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive detection using two mass analyzers in series. LC-MS/MS often does not require derivatization, simplifying sample preparation.[8]

-

Typical Parameters:

-

Column: A reverse-phase C18 column.[10]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile).

-

Ionization: Electrospray Ionization (ESI) in either positive or negative mode.[10]

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

Quantitative Data from Biomonitoring Studies

The following tables summarize urinary concentrations of key pyrethroid metabolites from large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States. These data provide valuable reference ranges for the general population.

Table 1: Urinary Concentrations of 3-Phenoxybenzoic Acid (3-PBA) in the U.S. Population (NHANES 1999-2002) [7][9]

| Population Subgroup | Survey Period | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |

| Overall (≥ 6 years) | 1999-2000 | 0.292 | 4.1 |

| 2001-2002 | 0.318 | 4.8 | |

| Children (6-11 years) | 1999-2000 | 0.44 | 5.0 |

| 2001-2002 | 0.45 | 5.5 | |

| Adolescents (12-19 years) | 1999-2000 | 0.27 | 3.3 |

| 2001-2002 | 0.29 | 4.3 | |

| Adults (≥ 20 years) | 1999-2000 | 0.28 | 4.1 |

| 2001-2002 | 0.31 | 4.7 |

Table 2: Urinary Concentrations of Other Pyrethroid Metabolites in the U.S. Population (NHANES 1999-2002) [9]

| Metabolite | Limit of Detection (LOD) (ng/mL) | Detection Frequency (%) | 95th Percentile (ng/mL) |

| cis-DCCA | 0.1 | 15.9 | 0.8 |

| trans-DCCA | 0.4 | 28.3 | 2.9 |

| 4F-3PBA | 0.2 | 8.8 | 0.6 |

| cis-DBCA | 0.1 | 5.0 | 0.3 |

Table 3: Median Urinary Concentrations of Pyrethroid Metabolites in Various Countries (2006-2014) [5]

| Country | 3-PBA (ng/mL) | trans-DCCA (ng/mL) |

| China | 1.14 | 0.16 |

| Greece | 0.64 | 0.08 |

| India | 0.77 | 0.06 |

| Japan | 0.83 | 0.12 |

| Korea | 1.25 | 0.18 |

| Saudi Arabia | 1.13 | 0.11 |

| USA | 0.54 | 0.07 |

| Vietnam | 1.32 | 0.15 |

Visualization of Key Relationships

The relationship between parent pyrethroids and their common urinary metabolites is crucial for interpreting biomonitoring data.

Conclusion

Biomonitoring of pyrethroid metabolites is an essential tool for assessing human exposure to this widely used class of insecticides. The choice of analytical methodology, careful sample preparation, and a thorough understanding of the metabolic pathways are all critical for obtaining accurate and reliable data. The information and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and implement effective biomonitoring studies. As analytical techniques continue to improve, so too will our ability to understand the complex relationships between pyrethroid exposure and human health.

References

- 1. repositorio.insa.pt [repositorio.insa.pt]

- 2. ciencia.ucp.pt [ciencia.ucp.pt]

- 3. Biomonitoring-Based Risk Assessment of Pyrethroid Exposure in the U.S. Population: Application of High-Throughput and Physiologically Based Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Urinary concentrations and profiles of organophosphate and pyrethroid pesticide metabolites and phenoxyacid herbicides in populations in eight countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hh-ra.org [hh-ra.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]

- 9. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

- 12. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Phenoxybenzoic Acid using a Stable Isotope-Labeled Internal Standard

Introduction